molecular formula C5H2ClF3N2O B2493907 2-Chloro-5-(trifluoromethoxy)pyrimidine CAS No. 1261812-52-5

2-Chloro-5-(trifluoromethoxy)pyrimidine

Cat. No.: B2493907
CAS No.: 1261812-52-5
M. Wt: 198.53
InChI Key: XRSAABPVASYNIW-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethoxy)pyrimidine is an organic compound with the molecular formula C5H2ClF3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of both chlorine and trifluoromethoxy groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethoxy)pyrimidine typically involves the reaction of 2-chloro-5-nitropyrimidine with trifluoromethoxy compounds. One common method is the nucleophilic substitution reaction where the nitro group is replaced by a trifluoromethoxy group under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethoxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reacting with an amine can yield an aminopyrimidine derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

2-Chloro-5-(trifluoromethoxy)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its molecular targets, thereby increasing its potency and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyrimidine
  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-5-(trifluoromethoxy)pyrimidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds with trifluoromethyl groups. This difference can lead to variations in reactivity, biological activity, and overall performance in various applications .

Properties

IUPAC Name

2-chloro-5-(trifluoromethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2O/c6-4-10-1-3(2-11-4)12-5(7,8)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSAABPVASYNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261812-52-5
Record name 2-chloro-5-(trifluoromethoxy)pyrimidine
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